Target Engagement: Direct HuR Binding Affinity (Ki) Quantified via Fluorescence Polarization
CMLD-2 demonstrates direct, competitive binding to the HuR protein, disrupting its interaction with ARE-containing mRNAs. The inhibition constant (Ki) for this interaction is 350 nM, as determined by fluorescence polarization assay [1]. For context, the natural HuR-ARE binding affinity is in the low nanomolar range [2]. While direct head-to-head Ki data against all HuR inhibitors is limited, the structurally distinct inhibitor KH-3 exhibits comparable potency in vitro with a reported IC50 of 0.35 μM for HuR inhibition .
| Evidence Dimension | HuR-ARE interaction inhibition constant (Ki) |
|---|---|
| Target Compound Data | Ki = 350 nM |
| Comparator Or Baseline | KH-3 (alternative HuR inhibitor): IC50 = 0.35 μM (approx. 350 nM) |
| Quantified Difference | Comparable potency within experimental error; however, CMLD-2 and KH-3 are structurally distinct chemotypes. |
| Conditions | Fluorescence polarization (FP) assay and AlphaLISA assay for target compound; comparable in vitro enzyme/inhibition assays for comparator. |
Why This Matters
For researchers requiring a direct HuR-ARE disruptor, CMLD-2 provides a defined binding affinity comparable to alternative chemotypes, enabling informed selection based on structural class preferences or downstream target selectivity profiles.
- [1] Wu X, Lan L, Wilson DM, et al. Identification and validation of novel small molecule disruptors of HuR-mRNA interaction. ACS Chem Biol. 2015;10(6):1476-1484. View Source
- [2] Chemical Probes Portal. Probe CMLD-2: Inhibitor of ELAVL1. View Source
